tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate
Description
The compound tert-butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate (hereafter referred to as the "target compound") is a boronate ester-functionalized benzothiazole derivative. Its structure features:
- A benzo[d]thiazole core substituted with a fluorine atom at position 5.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A tert-butyl carbamate group at position 2, serving as a protective moiety for amines during synthetic workflows .
With a molecular formula of $ \text{C}{20}\text{H}{24}\text{BFN}2\text{O}4\text{S} $ and molecular weight of 418.29 g/mol, this compound is primarily utilized as a pharmaceutical intermediate, leveraging its boronate ester for modular biaryl synthesis .
Properties
Molecular Formula |
C18H24BFN2O4S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
tert-butyl N-[7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C18H24BFN2O4S/c1-16(2,3)24-15(23)22-14-21-12-10(8-9-11(20)13(12)27-14)19-25-17(4,5)18(6,7)26-19/h8-9H,1-7H3,(H,21,22,23) |
InChI Key |
MOGVIYKYDYLGKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)SC(=N3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzo[d]thiazole Core with Fluorine Substitution
The benzo[d]thiazole scaffold substituted at the 7-position with fluorine is typically synthesized via cyclization of appropriately substituted precursors such as 2-aminothiophenol derivatives with fluorinated benzaldehydes or related electrophiles. The fluorine substituent is introduced either by using fluorinated starting materials or by selective halogenation followed by fluorination.
Installation of the Boronate Ester Group
The key step for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) moiety is the palladium-catalyzed borylation of an aryl halide, typically a bromide or iodide, on the benzo[d]thiazole ring.
Typical borylation conditions include:
| Reagent/Condition | Description |
|---|---|
| Aryl halide precursor | 7-fluoro-4-bromobenzo[d]thiazole derivative |
| Diboron reagent | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2 or Pd(dba)3 |
| Base | Potassium acetate or cesium carbonate |
| Solvent | N,N-Dimethylacetamide or 1,4-dioxane |
| Temperature | 80–110 °C |
| Time | 1–3 hours |
The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the aryl boronate ester.
Protection of the Amino Group as tert-Butyl Carbamate
The amino group on the benzo[d]thiazole nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.
| Reagent/Condition | Description |
|---|---|
| Amino-substituted benzo[d]thiazole | Intermediate with free amino group |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | Triethylamine or sodium bicarbonate |
| Solvent | Dichloromethane or tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Time | 1–4 hours |
This step affords the tert-butyl carbamate-protected product, improving stability and facilitating purification.
Representative Synthetic Example
A representative synthesis reported in literature (with modifications for the target compound) is summarized below:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Starting from 7-fluoro-4-bromobenzo[d]thiazole, react with bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMA, 100 °C, 2 h | 65–75 | Formation of 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole |
| 2 | Treat intermediate with di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT, 2 h | 80–90 | Protection of amino group as tert-butyl carbamate |
| 3 | Purification by silica gel chromatography (eluent: petroleum ether/ethyl acetate mixtures) | — | Affords tert-butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate |
Analytical Data Supporting Preparation
- LC-MS : Molecular ion peak observed at m/z = 394.28 (M+H)+ consistent with the molecular formula C18H24BFN2O4S.
- Purity : Typically >95% by HPLC.
- NMR Spectroscopy : Characteristic signals for the tert-butyl group, boronate ester methyl groups, aromatic protons, and fluorine substitution confirm structure.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Comments |
|---|---|---|---|
| Benzo[d]thiazole core synthesis | Cyclization of fluorinated precursors | Variable | Starting material dependent |
| Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, DMA | 65–75 | Palladium-catalyzed Miyaura borylation |
| Boc Protection | Di-tert-butyl dicarbonate, base, DCM | 80–90 | Amino group protection |
| Purification | Silica gel chromatography | — | Essential for high purity |
Concluding Remarks
The preparation of this compound involves well-established palladium-catalyzed borylation techniques combined with standard protecting group chemistry. The synthetic route is robust, providing good yields and high purity products suitable for further applications in organic synthesis and pharmaceutical research.
Chemical Reactions Analysis
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro group can enhance the compound’s binding affinity to certain targets, while the benzo[d]thiazole core can interact with various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
tert-Butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (CAS: 2761968-90-3)
- Core Structure : Benzo[b]thiophene (sulfur-containing fused ring) vs. benzo[d]thiazole (nitrogen- and sulfur-containing fused ring).
- Substituents: Position 3: Cyano group (electron-withdrawing) vs. unsubstituted in the target compound. Position 7: Fluorine (common to both).
- The cyano group enhances electrophilicity, enabling nucleophilic substitutions .
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- Core Structure : Simple phenyl ring vs. benzothiazole.
- Substituents :
- Boronate ester at position 4 of the phenyl ring.
- Phenethylcarbamate group vs. direct thiazole-linked carbamate.
- Applications : Primarily used in aryl-aryl couplings but lacks the heterocyclic diversity of benzothiazole, which is critical for binding to biological targets like kinases or HDACs .
Functional Group Analogues
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate
- Core Structure : Partially saturated tetrahydrobenzo[1,2-d]thiazole.
- Substituents: Free amine at position 2 (protected as carbamate in the target compound). No boronate ester.
- Reactivity : The saturated ring reduces aromaticity and planarity, limiting π-π stacking interactions. The absence of a boronate ester restricts utility in cross-coupling reactions .
tert-Butyl ((4-bromo-5-chloro-2-fluorophenyl)sulfonyl)(thiazol-4-yl)carbamate
- Core Structure: Thiazole ring (non-fused) vs. fused benzothiazole.
- Substituents :
- Halogens (Br, Cl, F) enhance electrophilicity but lack boronate reactivity.
- Sulfonyl group increases hydrophilicity.
- Applications : Likely used in halogen-based coupling (e.g., Buchwald-Hartwig) rather than Suzuki reactions .
Boronate Ester Analogues
5-((tert-Butoxycarbonylamino)methyl)furan-2-ylboronic acid
Comparative Data Table
Key Research Findings
Boronate Reactivity : The target compound’s dioxaborolane group enables efficient Suzuki-Miyaura coupling with aryl halides, outperforming boronic acids in stability and yield .
Fluorine Effects : The 7-fluoro substituent enhances metabolic stability and electron-withdrawing properties, critical for bioactive molecule design.
Thiazole vs. Thiophene : The benzothiazole core’s nitrogen atom improves hydrogen bonding in biological systems compared to thiophene derivatives .
Protective Group Utility : The tert-butyl carbamate group is cleavable under acidic conditions, facilitating downstream functionalization .
Biological Activity
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate, with CAS number 2633666-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.28 g/mol. Its structure features a fluorinated benzo[d]thiazole moiety linked to a dioxaborolane group and a tert-butyl carbamate functional group. The presence of these functional groups is crucial for its biological activity.
Research indicates that compounds similar to tert-butyl carbamates often exhibit inhibitory effects on various enzymes and receptors. The specific mechanisms may involve:
- Inhibition of Kinases : Compounds in this class may interact with protein tyrosine kinases (PTKs), which are critical in cancer signaling pathways.
- Antiviral Activity : Some derivatives have shown promise against viral infections by inhibiting viral replication mechanisms.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | IC50 values in sub-micromolar range | |
| Antiviral Efficacy | Significant reduction in viral RNA load |
Case Studies
- Cancer Research : A study explored the compound's effect on tumor cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types.
- Viral Inhibition : In a model for viral infection, the compound demonstrated a marked decrease in viral load within treated cells compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Fluorine Atom : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Dioxaborolane Group : This moiety is known for its role in stabilizing interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
